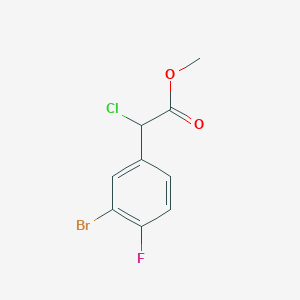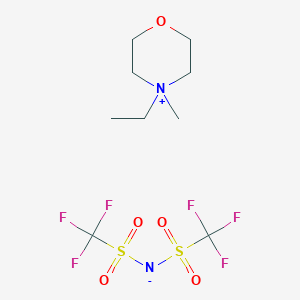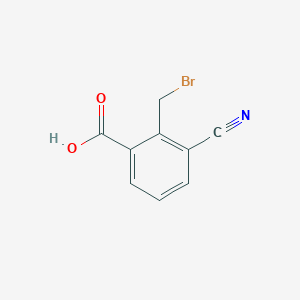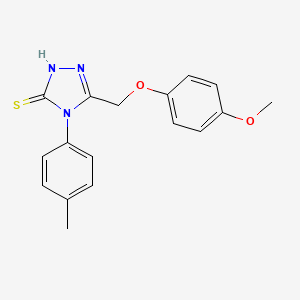
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate is an organic compound that belongs to the class of haloaromatic esters. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ester functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate typically involves the esterification of 2-(3-bromo-4-fluorophenyl)-2-chloroacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous conditions.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Concentrated nitric acid or sulfuric acid under controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of 2-(3-bromo-4-fluorophenyl)-2-chloroethanol.
Oxidation: Formation of nitro or sulfonic acid derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate involves its interaction with various molecular targets. The presence of halogen atoms enhances its reactivity and binding affinity to specific enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(3-bromo-4-fluorophenyl)-2-[(2-methylpropyl)amino]propanoate
- (3-Bromo-4-fluorophenyl) (morpholino)methanone
- (3-Bromo-4-fluorophenyl)methylamine
Uniqueness
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate is unique due to the combination of bromine, fluorine, and chlorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H7BrClFO2 |
|---|---|
Peso molecular |
281.50 g/mol |
Nombre IUPAC |
methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate |
InChI |
InChI=1S/C9H7BrClFO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3 |
Clave InChI |
HLXBTQLQGYSJGQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC(=C(C=C1)F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12113919.png)




![2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B12113953.png)


![N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide](/img/structure/B12113977.png)

![2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12113986.png)
![6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12113992.png)

